molecular formula C17H18O5 B106890 Sequirin C CAS No. 18194-29-1

Sequirin C

Cat. No. B106890
CAS RN: 18194-29-1
M. Wt: 302.32 g/mol
InChI Key: UWWISKPOVFKUES-SITIDLGXSA-N
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Description

Sequirin C is a natural phenol isolated from the heartwood of Sequoia sempervirens, commonly known as the Californian redwood. It was identified as part of a study to understand the chemical constituents of this species. Sequirin C, specifically, was isolated as its methyl ether and was determined to be (2S,3S)-(E)-3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)pent-4-ene-1,2-diol. The compound is of interest due to its unique structure and potential chemical properties .

Synthesis Analysis

The synthesis of Sequirin C-related compounds has been explored in various studies. While the exact synthesis of Sequirin C is not detailed in the provided papers, similar compounds such as sequirin D have been synthesized through a high-yield six-step process. This process involves Michael addition, Wolff-Kishner reduction, cyclodehydration, borohydride reduction, and dehydration, followed by demethylation to obtain the final product . These methods could potentially be adapted for the synthesis of Sequirin C by altering the starting materials and reaction conditions to match its unique structure.

Molecular Structure Analysis

The molecular structure of Sequirin C was elucidated using spectroscopic and chemical methods. It is characterized by a pent-4-ene-1,2-diol skeleton with methoxyphenyl substituents. The absolute stereochemistry of Sequirin C was determined to be (2S,3S)-(E), indicating the spatial arrangement of the atoms within the molecule . Understanding the molecular structure is crucial for predicting the reactivity and interactions of Sequirin C with other molecules.

Chemical Reactions Analysis

Sequirin C and its derivatives undergo various chemical reactions. For instance, sequirin-B, a related compound, can rearrange under acidic conditions to form isosequirin. Additionally, the tosylate of trimethylsequirin-B can undergo acetolysis to yield different products, which upon further treatment with acetic and hydrochloric acids can afford other complex structures . These reactions demonstrate the reactivity of the sequirin compounds and provide insights into the potential transformations that Sequirin C might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of Sequirin C are not directly reported in the provided papers. However, the properties of similar compounds, such as sequirin D, have been studied. For example, the synthesis of di-O-methylsequirin D involved understanding its conformation and chirality, which are important aspects of its physical properties . The chemical properties of Sequirin C can be inferred from its molecular structure and the known reactivity of its functional groups, such as the phenolic hydroxyl groups and the conjugated diene system.

Scientific Research Applications

  • Chemical and Spectral Examination of Sequirins : Sequirins, including Sequirin C, have been extensively studied for their chemical properties. Balogh and Anderson (1965) conducted a detailed chemical and spectral examination of the sequirins, determining their skeleton and proposing a complete chemical structure for isosequirin, a closely related compound (Balogh & Anderson, 1965).

  • Constituents of Californian Redwood : Hatam and Whiting (1969) isolated two natural phenols, including Sequirin C, from Sequoia sempervirens heartwood. Their research provides insights into the constitution, absolute stereochemistry, and chemical behavior of Sequirin C and its derivatives (Hatam & Whiting, 1969).

  • Coloration and Blackening Phenomenon in Wood : Takahashi and Mori (2006) explored the relationship between the blackening of sugi (Cryptomeria japonica) heartwood and norlignans, including Sequirin C. Their findings highlight the significant role of Sequirin C in coloration processes, particularly its change to a deep purple color under alkaline treatment (Takahashi & Mori, 2006).

  • Biosynthetic Pathway of Norlignans : Imai et al. (2009) demonstrated the in vitro hydroxylation of agatharesinol to Sequirin C, shedding light on the biosynthetic pathway of norlignans in Cryptomeria japonica. This study contributes to our understanding of the natural production and chemical transformation of Sequirin C (Imai et al., 2009).

  • Synthesis of Sequirin Derivatives : Reddy and Rao (1981) described a high-yield synthesis process for Sequirin D, a derivative of Sequirin C. This synthesis highlights the potential for laboratory production and modification of Sequirin compounds for various applications (Reddy & Rao, 1981).

properties

IUPAC Name

4-[(E,3S,4S)-4,5-dihydroxy-1-(4-hydroxyphenyl)pent-1-en-3-yl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c18-10-17(22)14(12-4-8-15(20)16(21)9-12)7-3-11-1-5-13(19)6-2-11/h1-9,14,17-22H,10H2/b7-3+/t14-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWISKPOVFKUES-SITIDLGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(C2=CC(=C(C=C2)O)O)C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/[C@@H](C2=CC(=C(C=C2)O)O)[C@@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001318509
Record name Sequirin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sequirin C

CAS RN

18194-29-1
Record name Sequirin C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18194-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sequirin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
138
Citations
NAR Hatam, DA Whiting - Journal of the Chemical Society C: Organic, 1969 - pubs.rsc.org
… isomeric sequirin-C. … sequirin-C trimethyl ether, Cg0H2,05, mp 121". The nmr spectrum of this compound indicates three methoxy-groups (7 6.17, 6.19, and 6.28). Trimethylsequirin-C …
Number of citations: 10 pubs.rsc.org
T Imai, K Asai, M Takino, K Fukushima - Phytochemistry Letters, 2009 - Elsevier
… formation is occurring at the late stages, suggesting that the formation of sequirin C is … of sequirin C and the in vitro enzymatic activity toward metasequirin C together with sequirin C is …
Number of citations: 14 www.sciencedirect.com
N Bito, R Nakada, E Fukatsu… - Annals of forest …, 2011 - annforsci.biomedcentral.com
… sequirin C than agatharesinol. No significant correlation was found between agatharesinol and sequirin C … that the formation of agatharesinol and sequirin C in norlignan biosynthesis is …
Number of citations: 19 annforsci.biomedcentral.com
K Takahashi, K Mori - Journal of wood science, 2006 - Springer
… main components were agatharesinol and sequirin-C. In the second report,… sequirinC, while the blackened parts of heartwood showed alkaline pH values and a low content of sequirin-C…
Number of citations: 17 link.springer.com
K Takahashi - T MRS-J, 1996 - mrs-j.org
… Catalytic reduction of sequirin-C Sequirin-C in ethanol was shaken with 5% Pd-C catalyst in an H~ atmosphere at room temperature for one hour. The recovered material was subjected …
Number of citations: 3 www.mrs-j.org
K Yoshida, M Nishiguchi… - Journal of …, 2006 - jwoodscience.springeropen.com
… Sequirin-C appeared on day 40 and increased to day 70. The generation of sequirin-C in the TZ can be used to investigate the biosynthetic process of heartwood norlignans. This study …
Number of citations: 10 jwoodscience.springeropen.com
F Ishiguri, S Maruyama, K Takahashi, Z Abe… - Journal of wood …, 2003 - Springer
… This supports the fact that sequirin-C, which is one of the … Sequirin-C is thought to cause black coloration of heartwood … of certain substances (eg, sequirin-C) was prevented by a pH de…
Number of citations: 44 link.springer.com
F Ishiguri, S Maruyama, K Takahashi, M Andoh… - Wood and fiber …, 2003 - wfs.swst.org
… sequirin-C and agatharesinol barely changed before and after smoke heating. In the tree B heartwood, however, the amounts of agatharesinol and sequirin-C … particular, sequirin-C, was …
Number of citations: 7 wfs.swst.org
XH Chen, CS Kim, T Kashiwagi… - … für Naturforschung C, 2001 - degruyter.com
… Sequirin-C and agatharesinol inhibited the feed ing behavior of A. despesta at … sequirin-C but its concentration (180 ^g/g weight fresh wood) was apparently more than that of sequirin-C …
Number of citations: 9 www.degruyter.com
T Yamada, H Tamura, K Mineo - Physiological and Molecular Plant …, 1988 - Elsevier
… Norlignans agatharesinol, hinokiresinol and sequirin-C-accumulated in the inner intermediate wood which surrounded discoloured sapwood. Hinokiresinol and two unidentified …
Number of citations: 30 www.sciencedirect.com

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